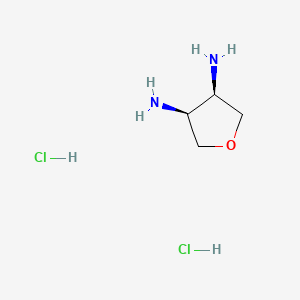
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride
Vue d'ensemble
Description
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is a chiral molecule that has two stereoisomers, (3R,4S) and (3S,4R). The (3R,4S) isomer is the biologically active form and has been shown to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of ((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)-Tetrahydrofuran-3,4-diamine dihydrochloride is not fully understood. However, it has been shown to act as an agonist of the N-methyl-D-aspartate (NMDA) receptor. The NMDA receptor is a type of glutamate receptor that is involved in synaptic plasticity and memory formation. Activation of the NMDA receptor by ((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)-Tetrahydrofuran-3,4-diamine dihydrochloride leads to an increase in calcium influx into the cell, which can lead to various biochemical and physiological effects.
Biochemical and Physiological Effects:
((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)-Tetrahydrofuran-3,4-diamine dihydrochloride has been shown to have various biochemical and physiological effects. It has been shown to increase the release of acetylcholine, a neurotransmitter that is involved in learning and memory. It has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that is involved in neuronal survival and growth. Additionally, ((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)-Tetrahydrofuran-3,4-diamine dihydrochloride has been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)-Tetrahydrofuran-3,4-diamine dihydrochloride has several advantages for lab experiments. It is a relatively small molecule that can easily penetrate cell membranes. It is also stable under physiological conditions. However, ((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)-Tetrahydrofuran-3,4-diamine dihydrochloride has some limitations. It is a chiral molecule, which can make it difficult to synthesize and purify. Additionally, it has been shown to have some toxicity at high concentrations.
Orientations Futures
There are several future directions for the study of ((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)-Tetrahydrofuran-3,4-diamine dihydrochloride. One direction is to further investigate its potential as a therapeutic agent for neurological disorders and cancer. Another direction is to study its mechanism of action in more detail. Additionally, there is potential for the development of new analogs of ((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)-Tetrahydrofuran-3,4-diamine dihydrochloride with improved properties. Finally, there is potential for the development of new methods for the synthesis and purification of ((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)-Tetrahydrofuran-3,4-diamine dihydrochloride.
In conclusion, ((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)-Tetrahydrofuran-3,4-diamine dihydrochloride is a chiral molecule that has been widely used in scientific research. It has various biochemical and physiological effects and has potential as a therapeutic agent for neurological disorders and cancer. However, further research is needed to fully understand its mechanism of action and to develop new analogs with improved properties.
Applications De Recherche Scientifique
((3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride)-Tetrahydrofuran-3,4-diamine dihydrochloride has been used in various scientific research studies. It has been studied as a potential therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. It has also been studied as a potential anti-cancer agent.
Propriétés
IUPAC Name |
(3S,4R)-oxolane-3,4-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10N2O.2ClH/c5-3-1-7-2-4(3)6;;/h3-4H,1-2,5-6H2;2*1H/t3-,4+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJOPFTSMNUPXIB-NDXJVULZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(CO1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](CO1)N)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10712384 | |
| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4S)-Tetrahydrofuran-3,4-diamine dihydrochloride | |
CAS RN |
1033712-94-5 | |
| Record name | (3R,4S)-Oxolane-3,4-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10712384 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




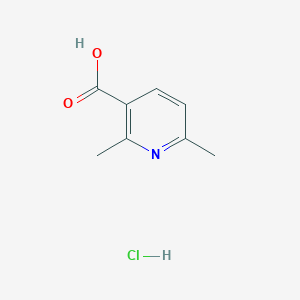

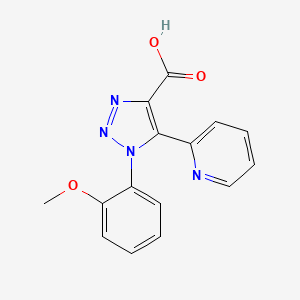
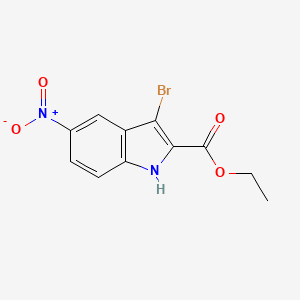

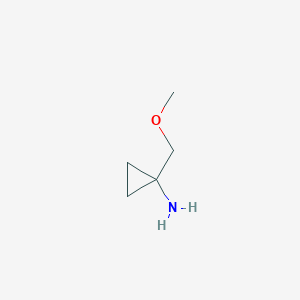
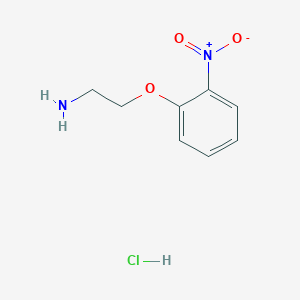





![[(4-Ethyl-4H-1,2,4-triazol-3-yl)methyl]methylamine dihydrochloride](/img/structure/B1453052.png)